![molecular formula C19H16N2O3 B2879875 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956363-45-4](/img/structure/B2879875.png)
3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Description
3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyrazole derivatives, and its unique chemical structure has shown promising results in various studies.
Scientific Research Applications
Cardiovascular Research
Lastly, the potential cardiovascular benefits of this compound, such as its effect on cholesterol levels and heart health, make it a candidate for cardiovascular research. It could be part of studies aiming to find new treatments for heart diseases.
Each of these applications offers a unique avenue for scientific exploration and underscores the versatility of 3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid in research. While the search did not yield specific studies on this exact compound, the applications mentioned are based on the known activities of structurally similar compounds and the typical roles of phenolic compounds in pharmacological research .
properties
IUPAC Name |
(E)-3-[3-(2-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-10-6-5-9-16(17)19-14(11-12-18(22)23)13-21(20-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBECWNLDCJTA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid |
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